
Ethyl 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their relevance in medicinal chemistry. Ethyl 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate is a compound that belongs to this class, and its structural and chemical properties make it a candidate for various biological applications. The studies on similar thiazole derivatives have shown their potential in fields such as antitumor activity, antibacterial and antifungal applications, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials to introduce different substituents on the thiazole ring. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and tested for antitumor activity, with some compounds showing remarkable activity against specific leukemia cell lines . Similarly, other thiazole compounds have been synthesized through reactions involving thioamides and bromopyruvate or by transesterification processes . These methods highlight the versatility of thiazole synthesis and the potential for creating a wide range of derivatives with varying biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, FTIR, NMR, and DFT quantum chemical methods. These techniques provide detailed information about the bond lengths, bond angles, torsion angles, and overall geometry of the molecules. For example, the crystal structure of a related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was determined to crystallize in the monoclinic system and showed intermolecular interactions within the crystal . Such structural analyses are crucial for understanding the reactivity and interaction of thiazole derivatives with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical transformations, leading to a diverse range of products. Transformations can include reactions with aromatic amines, hydrazines, or bases, resulting in the formation of substituted pyridines, thioamides, or other heterocyclic systems . These reactions are not only important for the synthesis of new compounds but also for the modification of existing molecules to enhance their biological activity or to create compounds with new properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can give insights into the reactivity of the compound. For example, the HOMO-LUMO gap can indicate the chemical stability and reactivity of the compound, which is essential for its potential use as a drug candidate .
Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring, is a core structure in various pharmacologically active compounds. Research has extensively explored thiazole derivatives for their diverse biological activities. Thiazolidinediones, for example, are a prominent class of thiazole derivatives known for their antidiabetic properties, acting as PPARγ agonists to improve insulin sensitivity (Gurpreet Singh et al., 2022). Similarly, 4-thiazolidinones have been identified for their wide spectrum of biological activities, including antimicrobial, antitumor, and antidiabetic effects, underscoring the versatility of thiazole-based compounds in drug development (B. ArunlalV. et al., 2015).
Thiazole Derivatives in Synthetic Chemistry
In synthetic chemistry, thiazole derivatives are valuable intermediates for constructing complex molecules. The reactivity and functionalization of thiazole cores allow for the synthesis of a wide range of heterocyclic compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of thiazole derivatives in preparing compounds that can serve as metal passivators or components in light-sensitive materials, highlighting the broad utility of thiazole chemistry in industrial applications (Haining Gu et al., 2009).
Environmental and Toxicological Considerations
With the increasing use of thiazole derivatives in various fields, understanding their environmental impact and toxicological properties is essential. Studies on compounds like ethylmercury, which share functional groups or structural similarities with thiazole derivatives, underline the importance of assessing the toxicity and environmental fate of these compounds before widespread industrial use (Shaghayegh Ostadjoo et al., 2018). Such evaluations ensure that the benefits of thiazole derivatives in scientific applications are balanced against their potential risks to human health and the environment.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4H,1,5-6H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGDHFSRTYALOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)
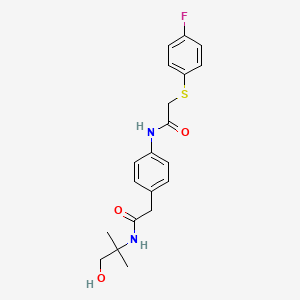
![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)
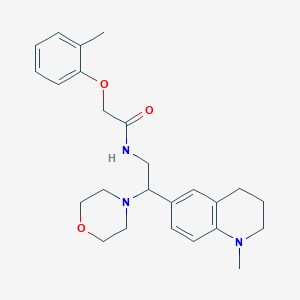
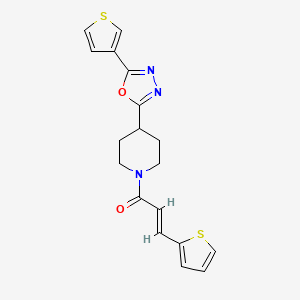
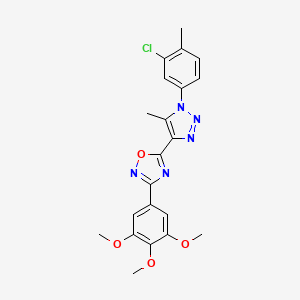
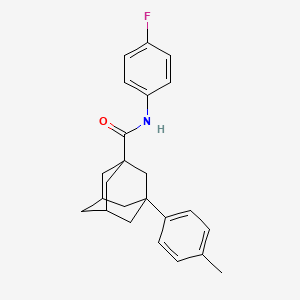
![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
![N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2540260.png)
![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2540265.png)